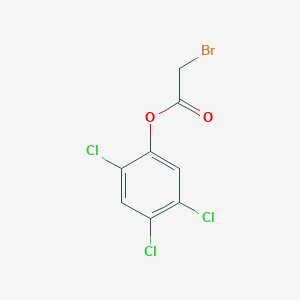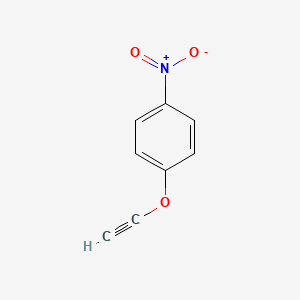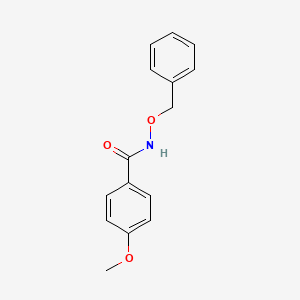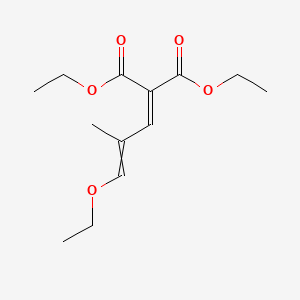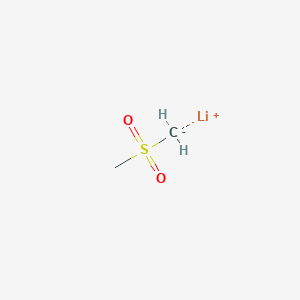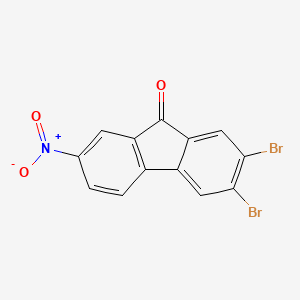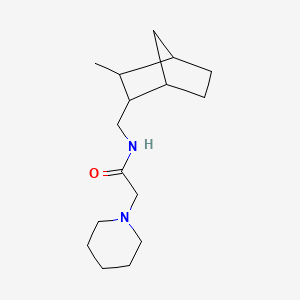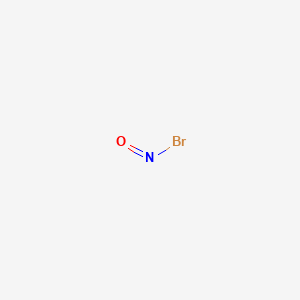
Diiodoplatinum;tributylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodoplatinum;tributylphosphanium is a coordination compound that consists of a platinum center coordinated to two iodine atoms and a tributylphosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Diiodoplatinum;tributylphosphanium can be synthesized through the reaction of platinum(II) iodide with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine ligand. The general reaction scheme is as follows:
PtI2+PBu3→PtI2(PBu3)
The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diiodoplatinum;tributylphosphanium undergoes several types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxide.
Substitution: The iodine atoms can be substituted with other ligands, such as chloride or bromide.
Reduction: The platinum center can be reduced to form lower oxidation state complexes.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halide salts such as sodium chloride or sodium bromide are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Major Products
Oxidation: Tributylphosphine oxide.
Substitution: Platinum complexes with different halide ligands.
Reduction: Lower oxidation state platinum complexes.
Scientific Research Applications
Diiodoplatinum;tributylphosphanium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of diiodoplatinum;tributylphosphanium involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA cross-links.
Oxaliplatin: Another platinum-based drug with a different ligand structure, used in cancer treatment.
Diazido platinum(IV) complexes: These complexes are designed for photoactivated chemotherapy and exhibit high stability and photocytotoxicity.
Uniqueness
Diiodoplatinum;tributylphosphanium is unique due to its specific ligand environment, which can influence its reactivity and stability. The presence of the tributylphosphine ligand can enhance its solubility in organic solvents and modify its electronic properties, making it distinct from other platinum-based compounds.
Properties
CAS No. |
15390-94-0 |
|---|---|
Molecular Formula |
C24H56I2P2Pt+2 |
Molecular Weight |
855.5 g/mol |
IUPAC Name |
diiodoplatinum;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2HI.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI Key |
SBHPEWRXFRFYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.I[Pt]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
